3-[(1,1-Dimethylethoxy)methyl]heptane
Overview
Description
3-[(1,1-Dimethylethoxy)methyl]heptane is an intriguing compound that aids in the advancement of pharmaceutical drugs aimed at afflictions such as cancer, inflammation, and metabolic disorders . It has a molecular formula of C12H26O and a molecular weight of 186.34 .
Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 12 non-H bonds, 7 rotatable bonds, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
3-[(1,1-Dimethylethoxy)methyl]heptane has a density of 0.8±0.1 g/cm3, a boiling point of 201.7±8.0 °C at 760 mmHg, and a flash point of 63.2±10.2 °C .Scientific Research Applications
Polymerization and Reactivity : 2,6-Dioxabicyclo[2.2.1]heptane and related compounds demonstrate significant reactivity in hydrolysis and readily undergo polymerization with various cationic initiators, producing soluble polymers of moderate molecular weight. This suggests potential applications in materials science and polymer chemistry (Hall et al., 2007).
Stereochemistry in Chemical Reactions : The stereochemistry of certain heptane derivatives, such as camphene-1-carboxylic acid, has implications for understanding the Nametkin Shift, a significant reaction in organic chemistry, which could be relevant for synthetic applications (Cameron et al., 1994).
Vapor-Liquid Equilibria in Chemical Processes : Studies on the vapor-liquid equilibrium of systems involving methyl 1,1-dimethylethyl ether with heptane provide insights into their behavior under different conditions. This is crucial for designing and optimizing industrial separation processes and chemical reactors (Wisniak et al., 1997).
Chemical Kinetics and Combustion : Detailed mechanisms for the combustion of various heptane isomers, including their autoignition under rapid compression, have been developed. These studies are relevant for understanding fuel performance in internal combustion engines (Westbrook et al., 2002).
Organic Synthesis : Research on the synthesis of specific heptane derivatives has led to the development of new methods and intermediates in organic synthesis, contributing to the field of medicinal chemistry and drug development (Dondoni & Perrone, 2003).
Catalysis and Isomerization : Studies on the hydroisomerisation of n-heptane over certain catalysts, such as Pt/sulfated zirconia, provide valuable insights into catalyst design and reaction optimization for industrial processes (Oloye et al., 2018).
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-6-8-9-11(7-2)10-13-12(3,4)5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPQYIRMHQKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003705 | |
Record name | 3-(tert-Butoxymethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,1-Dimethylethoxy)methyl]heptane | |
CAS RN |
83704-03-4 | |
Record name | 3-[(1,1-Dimethylethoxy)methyl]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83704-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((1,1-Dimethylethoxy)methyl)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(tert-Butoxymethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1,1-dimethylethoxy)methyl]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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